
6,7-Difluoro-quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-Difluoro-quinoline-2-carbaldehyde” is a chemical compound with the molecular formula C10H5F2NO and a molecular weight of 193.153 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, often involves the application of the Vilsmeier–Haack reaction . This reaction involves the use of various Brønsted or Lewis acids . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Chemical Reactions Analysis
The reactions of quinoline-2 (6,8)-carbaldehydes with arenes by the action of strong Brønsted (H2SO4, CF3SO3H) or Lewis (AlCl3, AlBr3) acids led to the formation of substituted diarylmethylquinolines in high yields .Mechanism of Action
The mechanism of action of 6,7-Difluoro-quinoline-2-carbaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of key biological molecules, such as nucleic acids and proteins. This mechanism of action makes it an attractive target for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have potent cytotoxic activity against a wide range of cancer cell lines. It has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-Difluoro-quinoline-2-carbaldehyde is its versatility. It can be used in a wide range of synthetic applications, making it a valuable tool for researchers in various fields. However, its use is limited by its toxicity and potential environmental impact. It is important to handle and dispose of it properly to minimize its impact on human health and the environment.
Future Directions
There are many future directions for research involving 6,7-Difluoro-quinoline-2-carbaldehyde. One area of interest is the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders. Another area of interest is the development of new synthetic methods for the preparation of this compound and related compounds. Finally, there is a need for further studies to better understand the mechanism of action and toxicology of this compound.
Synthesis Methods
The synthesis of 6,7-Difluoro-quinoline-2-carbaldehyde is a multi-step process that involves the reaction of 6,7-Difluoro-quinoline with a suitable reagent to form the corresponding aldehyde. One of the most commonly used methods for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the reaction of 6,7-Difluoro-quinoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phosphorus oxychloride (POCl3).
Scientific Research Applications
6,7-Difluoro-quinoline-2-carbaldehyde has been widely used in scientific research for its unique properties. It is a versatile intermediate that can be used in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Properties
IUPAC Name |
6,7-difluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLFRHOBVUHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)
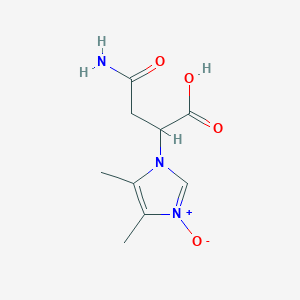

![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)
![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)

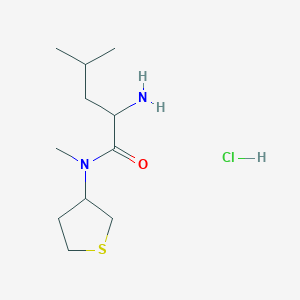
![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)

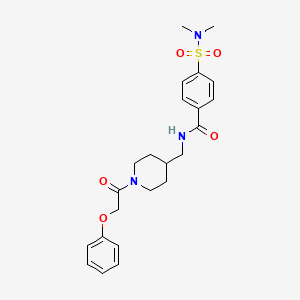
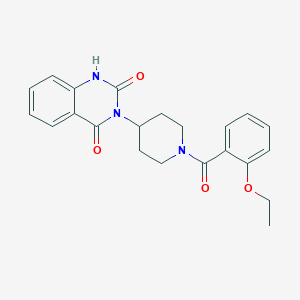

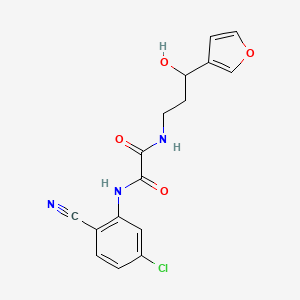
![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)
